Cas no 1805613-13-1 (Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate)

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate is a versatile pyridine derivative with significant utility in synthetic organic chemistry. Its structure features multiple reactive sites, including a chloromethyl group, a difluoromethyl group, and an iodine substituent, enabling diverse functionalization pathways. The presence of both halogen and fluorine moieties enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and fluorination processes. The ethyl acetate ester group further contributes to its solubility and handling in organic solvents. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical synthesis, where its multifunctional design allows for efficient derivatization into complex target molecules. Its stability under standard conditions ensures reliable performance in laboratory applications.
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate structure
1805613-13-1 structure
Product Name:Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate
CAS No:1805613-13-1
MF:C11H11ClF2INO2
MW:389.564821481705
CID:4895812
Update Time:2025-06-12

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate
    • Inchi: 1S/C11H11ClF2INO2/c1-2-18-9(17)4-8-6(5-12)3-7(15)10(16-8)11(13)14/h3,11H,2,4-5H2,1H3
    • InChI Key: DZHCUCUBCWYPLT-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)N=C(CC(=O)OCC)C(CCl)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 284
  • XLogP3: 2.7
  • Topological Polar Surface Area: 39.2

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029019911-250mg
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate
1805613-13-1 95%
250mg
$1,058.40 2022-04-01
Alichem
A029019911-500mg
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate
1805613-13-1 95%
500mg
$1,617.60 2022-04-01
Alichem
A029019911-1g
Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate
1805613-13-1 95%
1g
$2,895.00 2022-04-01

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate Related Literature

Additional information on Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate (CAS No. 1805613-13-1): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate, identified by its CAS number 1805613-13-1, represents a sophisticated intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its pyridine core adorned with multiple functional groups, has garnered significant attention due to its utility in the synthesis of biologically active molecules. The presence of a chloromethyl group, an electron-withdrawing difluoromethyl substituent, and an iodine atom at the 3-position of the pyridine ring imparts unique reactivity, making it a valuable building block for medicinal chemists.

The< strong>Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate is particularly noteworthy for its role in constructing complex heterocyclic scaffolds. These scaffolds are frequently found in therapeutic agents targeting a variety of diseases, including oncology, infectious diseases, and central nervous system disorders. The< strong>chloromethyl group serves as a versatile handle for further functionalization via nucleophilic addition reactions, while the< strong>difluoromethyl moiety is known to enhance metabolic stability and binding affinity in drug candidates. The iodine atom at the 3-position allows for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing carbon-carbon bonds essential for drug molecule complexity.

In recent years, there has been a surge in research focusing on fluorinated pyridines due to their pronounced pharmacological properties. The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to modulate lipophilicity and metabolic resistance. For instance, compounds incorporating this moiety have shown improved pharmacokinetic profiles in clinical trials. The< strong>Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate, with its integrated< strong>difluoromethyl and< strong>chloromethyl functionalities, aligns well with this trend, offering a streamlined approach to accessing fluorinated pyridine derivatives.

The< strong>Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate also finds utility in the development of novel therapeutic strategies against resistant pathogens. The incorporation of multiple substituents into the pyridine core can lead to compounds with enhanced binding interactions with biological targets. For example, recent studies have demonstrated the efficacy of pyridine-based inhibitors in targeting enzymes overexpressed in cancer cells. The< strong>iodopyridine scaffold provides a privileged structure that can be further modified to achieve high selectivity and potency.

The synthesis of< strong>Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include halogenation strategies to introduce the iodine atom and protection-deprotection sequences to handle the reactive< strong>chloromethyl group. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, are often employed to construct the desired carbon-carbon bonds efficiently. These synthetic routes not only showcase the compound's potential but also contribute to the broader toolkit available to synthetic chemists.

The growing interest in fluorinated heterocycles has spurred innovation in synthetic methodologies tailored to these motifs. The< strong>Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate, with its combination of< strong>difluoromethyl,< strong>chloromethyl, and iodopyridine functionalities, exemplifies how such intermediates can serve as catalysts for discovery. Researchers are leveraging these compounds to develop next-generation drugs that address unmet medical needs more effectively than existing therapies.

In conclusion, the< strong>Ethyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-acetate (CAS No. 1805613-13-1) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features enable diverse functionalization pathways that are critical for developing innovative therapeutics. As research continues to uncover new applications for fluorinated pyridines and other halogenated heterocycles, compounds like this will remain indispensable tools for medicinal chemists striving to push the boundaries of drug discovery and development.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.